molecular formula C51H79NO13 B549165 Rapamycin CAS No. 53123-88-9

Rapamycin

货号: B549165
CAS 编号: 53123-88-9
分子量: 914.2 g/mol
InChI 键: QFJCIRLUMZQUOT-HPLJOQBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

雷帕霉素是一种由土壤细菌链霉菌 hygroscopicus产生的大环内酯化合物。它最初是在复活节岛(复活节岛)的土壤中发现的,以其强大的免疫抑制特性而闻名。 除了其免疫抑制活性外,雷帕霉素还具有额外的治疗潜力,包括抗真菌、抗肿瘤、神经保护和延长寿命的活性 .

准备方法

合成路线和反应条件

雷帕霉素是一种复杂的天然产物,通过聚酮化合物途径合成。雷帕霉素的核心结构来自(4R,5R)-4,5-二氢环己-1-烯-羧酸,该羧酸通过聚酮合酶延伸。 由此产生的线性聚酮化合物链通过结合哌啶酸环化,并通过聚酮合酶修饰后的酶进一步装饰 .

工业生产方法

雷帕霉素的工业生产涉及使用链霉菌 hygroscopicus的发酵过程。然后对发酵液进行提取和纯化过程以分离雷帕霉素。 各种优化策略,包括生产菌株的基因改造和发酵条件的优化,已被用于提高雷帕霉素的产量 .

化学反应分析

反应类型

雷帕霉素经历各种化学反应,包括:

    氧化: 雷帕霉素可以被氧化形成各种衍生物。

    还原: 还原反应可以改变雷帕霉素中的官能团。

    取代: 取代反应可以将新的官能团引入雷帕霉素分子中。

常用试剂和条件

雷帕霉素化学反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件根据所需的修饰而异,但通常涉及受控的温度和 pH 水平 .

主要产品

这些反应形成的主要产物包括具有修饰的生物活性的各种雷帕霉素衍生物。 这些衍生物通常被研究用于其潜在的治疗应用 .

科学研究应用

雷帕霉素具有广泛的科学研究应用,包括:

    化学: 雷帕霉素及其衍生物因其独特的化学特性以及作为化学探针的潜力而被研究。

    生物学: 雷帕霉素用于研究细胞过程,特别是那些涉及雷帕霉素机制靶点 (mTOR) 通路的细胞过程。

    医学: 雷帕霉素用作免疫抑制剂,以预防器官移植排斥

    工业: 雷帕霉素用于开发用于冠状动脉介入治疗的药物洗脱支架

作用机制

雷帕霉素通过抑制雷帕霉素机制靶点 (mTOR) 发挥作用,mTOR 是一种丝氨酸/苏氨酸特异性蛋白激酶,它调节细胞生长、增殖和存活。在靶细胞中,雷帕霉素与细胞质受体 FK506 结合蛋白 12 (FKBP12) 结合形成免疫抑制复合物。 然后,该复合物与 mTOR 的 FKBP12-雷帕霉素结合域相互作用,抑制其活性并影响各种细胞过程 .

相似化合物的比较

类似化合物

    他克莫司: 另一种具有类似作用机制的大环内酯类免疫抑制剂。

    环孢菌素 A: 一种环状肽类免疫抑制剂,其作用机制不同,但治疗应用相似。

    依维莫司: 雷帕霉素的衍生物,具有改善的药代动力学特性。

独特性

雷帕霉素因其广泛的生物活性而独一无二,包括其延长寿命的潜力以及其对 mTOR 通路的特定作用。 其抑制 mTOR 的能力使其成为研究细胞过程和开发针对各种疾病的治疗策略的宝贵工具 .

属性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-HPLJOQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023582
Record name Sirolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

914.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index], Solid
Record name Sirolimus
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Sirolimus
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

183-185
Record name Sirolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether., In water = 9.9X10-5 mg/L at 25 °C /Estimated/, 1.73e-03 g/L
Record name SIROLIMUS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sirolimus
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15. In target cells, sirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex. FKBP12-sirolimus complex binds to and inhibits the activation of the mammalian target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, survival, mobility, and angiogenesis. mTOR regulates the downstream signalling pathways involved in cell survival, such as the phosphatidylinositol-3 kinase (PI3K)/Akt signalling pathway. Inhibition of mTOR leads to the suppression of cytokine-driven T-cell proliferation, thus the progression from the G1 to the S phase of the cell cycle is inhibited. Sirolimus also inhibits antibody production. _In vitro_, sirolimus and other mTOR inhibitors inhibit the production of certain growth factors that may affect angiogenesis, fibroblast proliferation, and vascular permeability. Lymphangioleiomyomatosis is a disorder that primarily affects the lungs. It is characterized by lung tissue infiltration, unregulated alveolar smooth muscle proliferation, and cystic destruction of parenchyma. Although infrequent, it occurs as a symptomatic pulmonary complication in tuberous sclerosis complex (TSC), which is an inherited disorder caused by mutations in TSC genes. Loss of functional TSC gene leads to the aberrant activation of the mTOR signalling pathway, resulting in cellular proliferation and release of lymphangiogenic growth factors. Sirolimus inhibits the activated mTOR pathway and proliferation of alveolar smooth muscle cell proliferation., Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase.
Record name Sirolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIROLIMUS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystalline solid from ether

CAS No.

53123-88-9
Record name Rapamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53123-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sirolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sirolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sirolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36ZG6FT64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SIROLIMUS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sirolimus
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183-185 °C
Record name SIROLIMUS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rapamycin
Reactant of Route 2
Rapamycin
Reactant of Route 3
Rapamycin
Reactant of Route 4
Rapamycin
Reactant of Route 5
Rapamycin
Reactant of Route 6
Rapamycin
Customer
Q & A

Q1: What is the primary target of rapamycin?

A1: this compound primarily targets the mammalian target of this compound (mTOR) [, , , , , , , , , , , , ], a serine/threonine protein kinase crucial for regulating cell growth, proliferation, and metabolism.

Q2: How does this compound interact with mTOR?

A2: this compound forms a complex with the immunophilin FKBP12, which then binds to mTOR, inhibiting its activity [, , ]. This interaction disrupts downstream signaling pathways involved in protein synthesis, cell cycle progression, and autophagy [, , , , , , , , , , ].

Q3: How does this compound affect autophagy?

A3: this compound promotes autophagy [, , , ] by inhibiting mTOR, which acts as a negative regulator of this process. Autophagy involves the degradation and recycling of cellular components and plays a role in cell survival during stress.

Q4: What is the role of autophagy in this compound's therapeutic effects?

A4: Studies suggest that this compound-induced autophagy contributes to its anti-tumor effects [, , , ]. In cancer cells, autophagy can be a double-edged sword, promoting survival under stress or contributing to cell death depending on the context.

Q5: How does this compound affect T cell function?

A5: this compound can modulate T cell differentiation and function [, , , ]. It can promote the generation of regulatory T cells (Tregs) [, ] while also enhancing the persistence and anti-tumor activity of certain T cell subsets [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C51H79NO13 and its molecular weight is 914.17 g/mol.

Q7: Is there spectroscopic data available for this compound and its derivatives?

A7: Yes, studies employ various spectroscopic techniques to characterize this compound and its derivatives. These techniques include 1H NMR, FT-IR, and ESI-MS/MS []. These methods provide valuable information about the structure and purity of the compound.

Q8: Are there studies on the stability of this compound in different formulations?

A8: Yes, researchers have investigated the stability of this compound in various formulations, including nanoparticle albumin-bound this compound (nab-rapamycin) [, ] and biodegradable this compound-eluting stents []. These formulations aim to improve this compound's solubility, bioavailability, and targeted delivery.

Q9: What are the advantages of using nab-rapamycin?

A9: Nab-rapamycin exhibits improved solubility and bioavailability compared to the oral form of this compound [, ]. This allows for intravenous administration and potentially enhances its therapeutic efficacy.

Q10: How is this compound administered, and how does it distribute in the body?

A10: this compound can be administered orally or intravenously, depending on the formulation [, ]. It tends to accumulate in tissues, including the kidneys and liver [, , ].

Q11: How is this compound metabolized and excreted?

A11: this compound is primarily metabolized by the cytochrome P450 system, particularly CYP3A4, in the liver [, ]. It is mainly excreted in the feces, with a small portion eliminated in the urine [, ].

Q12: What types of in vitro assays are used to study this compound's effects?

A13: Researchers use various in vitro assays, including cell proliferation assays, cell cycle analysis, apoptosis assays, and measurements of mTOR signaling pathway activity to investigate the effects of this compound [, , , , , , , , , , , , ].

Q13: What animal models are used to study this compound's effects?

A14: Studies employ a range of animal models, including rodents (mice and rats) and non-human primates, to investigate this compound's effects on various diseases, including cancer, organ transplantation rejection, and aging [, , , , , , , , , , , , , , ].

Q14: Are there clinical trials investigating the use of this compound in humans?

A15: Yes, several clinical trials have investigated the safety and efficacy of this compound in various conditions, including cancer, organ transplantation, and age-related diseases [, , , , ].

Q15: Are there known mechanisms of resistance to this compound?

A16: Yes, cancer cells can develop resistance to this compound through various mechanisms, including mutations in the mTOR pathway, activation of alternative signaling pathways, and upregulation of pro-survival factors [, ].

Q16: What are the known side effects of this compound?

A17: While generally well-tolerated, this compound can cause side effects such as hyperlipidemia, hyperglycemia, impaired wound healing, and increased risk of infections, particularly at higher doses [, , , , , , , ].

Q17: Are there concerns about the long-term use of this compound?

A18: The long-term safety profile of this compound is still under investigation. Studies in animal models suggest potential benefits for lifespan extension, but more research is needed to assess its safety and efficacy in humans over prolonged periods [, , , , , ].

Q18: What strategies are being explored to improve the delivery of this compound to specific tissues?

A19: Researchers are developing targeted drug delivery systems, such as nab-rapamycin and this compound-eluting stents, to enhance the accumulation of the drug in desired tissues while minimizing systemic exposure and side effects [, , ].

Q19: Are there biomarkers that can predict the response to this compound therapy?

A20: Research is ongoing to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment. For instance, the expression levels of mTOR pathway components may serve as potential predictive biomarkers [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。